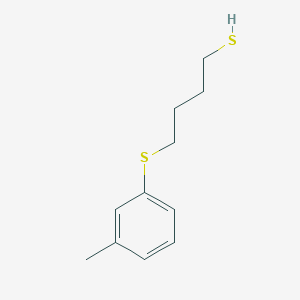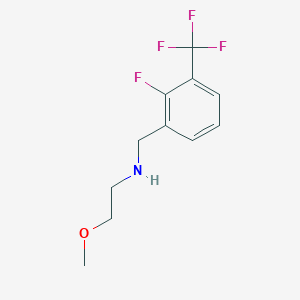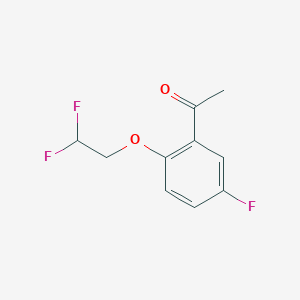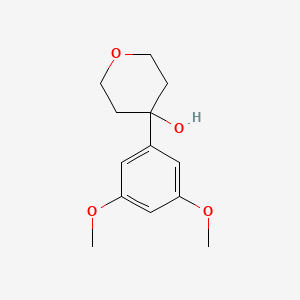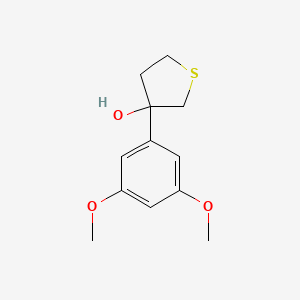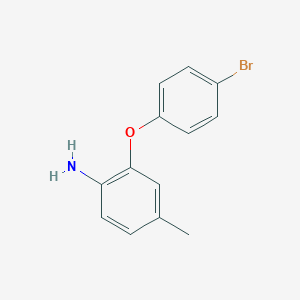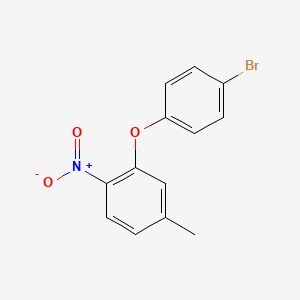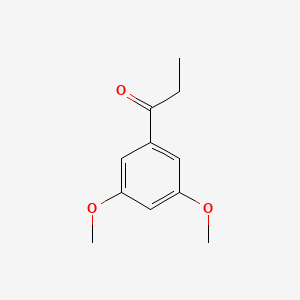
1-(3,5-Dimethoxyphenyl)propan-1-one
Overview
Description
1-(3,5-Dimethoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization : The compound 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one, which is structurally similar to 1-(3,5-Dimethoxyphenyl)propan-1-one, was synthesized using the Claisen-Schmidt condensation reaction. Its structure was characterized using X-ray diffraction and spectroscopic methods. The compound showed potential as an anti-angiogenesis agent for cancer treatment (Khamees et al., 2018).
Anticancer Activity : A study synthesized compounds structurally related to 1-(3,5-Dimethoxyphenyl)propan-1-one and tested their cytotoxic activities against human tumor cell lines. Some compounds exhibited significant cytotoxicity, with potential as anticancer agents (Yamali et al., 2017).
Use in Olefin Metathesis Catalysts : Research into the development of ruthenium indenylidene-ether olefin metathesis catalysts involved derivatives of 1-(3,5-Dimethoxyphenyl)propan-1-one. This showcased its role in facilitating the formation of active ruthenium complexes for catalysis (Jimenez et al., 2012).
Lignin Metabolism Study : A study on the metabolism of non-phenolic diarylpropane lignin model compound by the fungus Coriolus versicolor involved a compound structurally similar to 1-(3,5-Dimethoxyphenyl)propan-1-one. This research contributes to understanding lignin degradation (Kamaya & Higuchi, 1984).
Halogenation Studies : The halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione was studied to understand the regioselectivity in such reactions. This has implications in the field of organic synthesis (Galer, Košmrlj, & Šket, 2011).
Photophysical Investigation : The compound (2 E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, related to 1-(3,5-Dimethoxyphenyl)propan-1-one, was investigated for its photophysical properties, including solvatochromic properties and charge transfer dynamics (Asiri et al., 2017).
Nonlinear Optical Property Studies : The nonlinear optical properties of a similar compound were studied using the z-scan technique. Such studies are crucial for the development of materials for photonic and optoelectronic applications (Razvi et al., 2019).
Inhibition of Ion Currents in Cardiac Cells : A compound structurally similar to 1-(3,5-Dimethoxyphenyl)propan-1-one was found to inhibit L-type calcium current and sodium current in ventricular myocytes of guinea pigs, suggesting potential applications in cardiovascular pharmacology (Hu & Qian, 2001).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEMZJJEPMQHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302568 | |
| Record name | 1-(3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)propan-1-one | |
CAS RN |
41497-31-8 | |
| Record name | NSC151918 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





